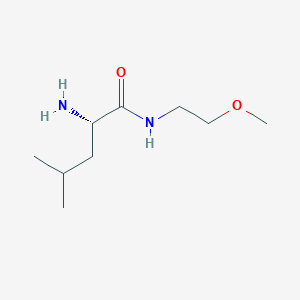

N1-(2-methoxyethyl)-L-leucinamide

Description

N1-(2-Methoxyethyl)-L-leucinamide is a modified derivative of L-leucinamide (CAS 687-51-4), a well-characterized substrate for aminopeptidases and arylamidases . The parent compound, L-leucinamide, consists of a leucine backbone with an amide group replacing the carboxylate.

Properties

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)6-8(10)9(12)11-4-5-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFLZLSSFQJFN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-L-leucinamide typically involves the reaction of L-leucine with 2-methoxyethylamine. The process begins with the protection of the carboxyl group of L-leucine, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves deprotection to yield the desired compound. Common reagents used in this synthesis include protecting agents like tert-butoxycarbonyl (Boc) and deprotecting agents such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and solvents. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-L-leucinamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-methoxyacetaldehyde or 2-methoxyacetic acid.

Reduction: Formation of N1-(2-methoxyethyl)-L-leucine.

Substitution: Formation of N1-(2-azidoethyl)-L-leucinamide or N1-(2-thioethyl)-L-leucinamide.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in enzyme inhibition and protein modification.

Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The N1-substituted L-leucinamide derivatives vary in substituent groups, leading to differences in molecular weight, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Enzymatic Interactions

- L-Leucinamide: Exhibits substrate specificity for aminopeptidases, with elevated activity in stomach cancer tissues compared to normal tissues. Hepatic cancer tissues show reduced activity .

- This compound : The methoxyethyl group may sterically hinder enzyme binding, reducing cleavage efficiency compared to the parent compound. Alternatively, the ether oxygen could facilitate hydrogen bonding, enhancing affinity for specific isoforms.

- Sulfonyl-containing analog () : The methylsulfonyl group likely acts as a protease inhibitor, mimicking transition states in enzymatic hydrolysis .

Pharmacokinetic and Physicochemical Properties

- Solubility : The methoxyethyl group in this compound increases polarity compared to lipophilic analogs like the benzyloxycarbonyl derivative .

- Stability : Sulfonyl and phosphoryl groups (e.g., ) enhance resistance to enzymatic degradation but may reduce cell membrane permeability.

- Bioavailability : Smaller derivatives like L-leucinamide (MW 130.19) likely exhibit better tissue penetration than bulkier analogs (e.g., MW 553.75 in ).

Biological Activity

N1-(2-methoxyethyl)-L-leucinamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative of leucine, featuring a methoxyethyl substituent. Its molecular formula is C₁₃H₁₉N₃O₂, and it has a molecular weight of approximately 239.30 g/mol. The presence of the methoxyethyl group may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell viability, apoptosis, and potential anti-cancer properties.

- Cell Viability : Studies indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown effectiveness against acute myeloid leukemia (AML) cell lines, where it induces cell cycle arrest and apoptosis.

- Apoptosis Induction : The compound appears to stimulate apoptosis through multiple pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Bcl-2.

- Target Interaction : It is believed that this compound interacts with specific enzymes or receptors involved in tumor progression, although detailed mechanisms remain under investigation.

Case Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| 1 | MV4-11 (AML) | 0.1 - 100 µM | Dose-dependent reduction in viability after 48 hours |

| 2 | K562 (CML) | 10 - 100 µM | Induction of apoptosis via caspase activation |

| 3 | HT-29 (Colorectal) | 5 - 50 µM | G2/M phase arrest observed |

Detailed Findings

- Cytotoxicity : In a study involving the MV4-11 cell line, this compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.

- Mechanistic Insights : The compound's mechanism includes modulation of mitochondrial pathways and activation of caspases, leading to programmed cell death. Notably, it was observed to increase the expression of p21 and p27 while decreasing Bcl-2 levels in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.